molecular formula C16H10N4O B3847487 4,7-Diphenyl(1,2,5)oxadiazolo(3,4-d)pyridazine CAS No. 7502-19-4

4,7-Diphenyl(1,2,5)oxadiazolo(3,4-d)pyridazine

Cat. No.: B3847487
CAS No.: 7502-19-4
M. Wt: 274.28 g/mol
InChI Key: DZMXQCNQEZMHHY-UHFFFAOYSA-N
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Description

4,7-Diphenyl(1,2,5)oxadiazolo(3,4-d)pyridazine is a heterocyclic compound with the molecular formula C₁₆H₁₀N₄O It is known for its unique structure, which includes both oxadiazole and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Diphenyl(1,2,5)oxadiazolo(3,4-d)pyridazine typically involves the reaction of pyridazine derivatives with phenyl-substituted oxadiazoles. One common method involves the cyclization of 4,5-diaminopyridazine with diphenyl oxadiazole under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4,7-Diphenyl(1,2,5)oxadiazolo(3,4-d)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the heterocyclic core.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule.

Scientific Research Applications

4,7-Diphenyl(1,2,5)oxadiazolo(3,4-d)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Diphenyl(1,2,5)oxadiazolo(3,4-d)pyridazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Dichloro(1,2,5)oxadiazolo(3,4-d)pyridazine
  • 5,6-Dihydro(1,2,5)oxadiazolo(3,4-d)pyridazine-4,7-dione
  • 4,7-Diphenyl(1,2,5)oxadiazolo(3,4-d)pyridazine 1-oxide

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both oxadiazole and pyridazine rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4,7-diphenyl-[1,2,5]oxadiazolo[3,4-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O/c1-3-7-11(8-4-1)13-15-16(20-21-19-15)14(18-17-13)12-9-5-2-6-10-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMXQCNQEZMHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C3=NON=C23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40226000
Record name 4,7-Diphenyl(1,2,5)oxadiazolo(3,4-d)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7502-19-4
Record name 4,7-Diphenyl(1,2,5)oxadiazolo(3,4-d)pyridazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007502194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC404735
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404735
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,7-Diphenyl(1,2,5)oxadiazolo(3,4-d)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-DIPHENYL(1,2,5)OXADIAZOLO(3,4-D)PYRIDAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR8IK7LHL7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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